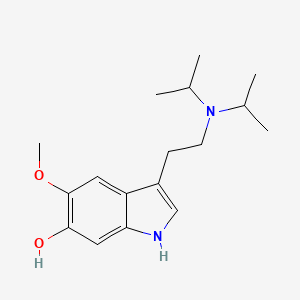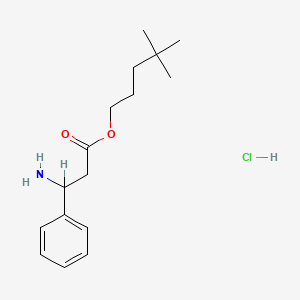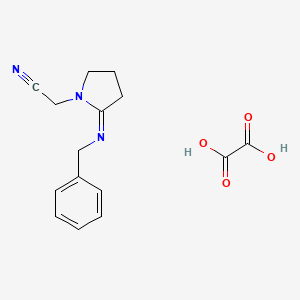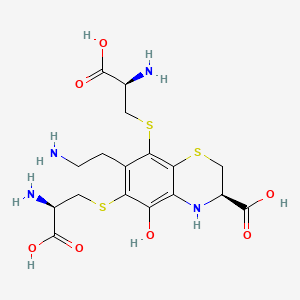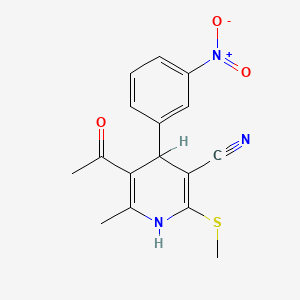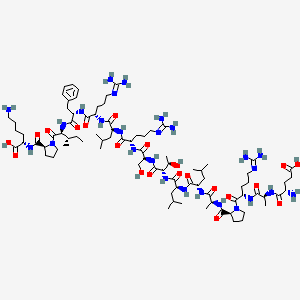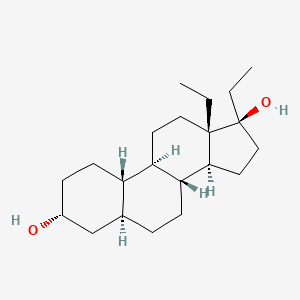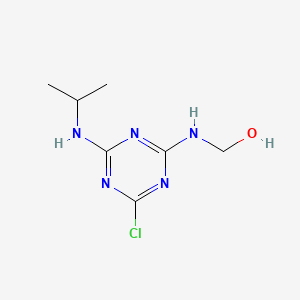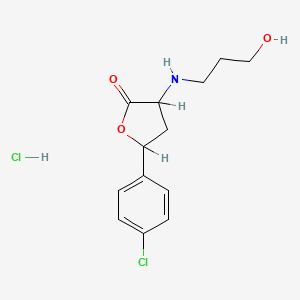
Dihydro-5-(4-chlorophenyl)-3-((3-hydroxypropyl)amino)-2(3H)-furanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-5-(4-chlorophenyl)-3-((3-hydroxypropyl)amino)-2(3H)-furanone hydrochloride is a synthetic organic compound It is characterized by a furanone ring substituted with a chlorophenyl group and a hydroxypropylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-5-(4-chlorophenyl)-3-((3-hydroxypropyl)amino)-2(3H)-furanone hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furanone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step might involve electrophilic aromatic substitution reactions.
Attachment of the hydroxypropylamino group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions might convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. It could also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, the compound might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be explored for its therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
In industrial applications, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of dihydro-5-(4-chlorophenyl)-3-((3-hydroxypropyl)amino)-2(3H)-furanone hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dihydro-5-(4-chlorophenyl)-3-((3-hydroxypropyl)amino)-2(3H)-furanone
- Dihydro-5-(4-chlorophenyl)-3-((3-hydroxypropyl)amino)-2(3H)-furanone acetate
Uniqueness
Compared to similar compounds, dihydro-5-(4-chlorophenyl)-3-((3-hydroxypropyl)amino)-2(3H)-furanone hydrochloride might exhibit unique properties due to the presence of the hydrochloride group, which could influence its solubility, stability, and reactivity.
Propriétés
Numéro CAS |
139084-77-8 |
|---|---|
Formule moléculaire |
C13H17Cl2NO3 |
Poids moléculaire |
306.18 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-3-(3-hydroxypropylamino)oxolan-2-one;hydrochloride |
InChI |
InChI=1S/C13H16ClNO3.ClH/c14-10-4-2-9(3-5-10)12-8-11(13(17)18-12)15-6-1-7-16;/h2-5,11-12,15-16H,1,6-8H2;1H |
Clé InChI |
CJGDSGCWRLKGBV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)OC1C2=CC=C(C=C2)Cl)NCCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


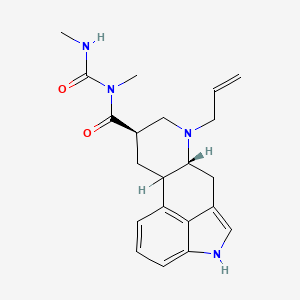
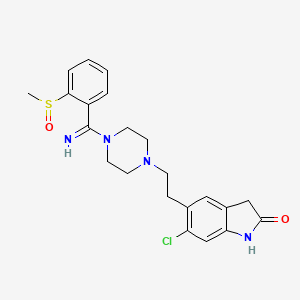
![(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B12754904.png)

